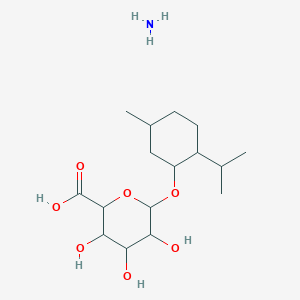

Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid

Übersicht

Beschreibung

Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid is a useful research compound. Its molecular formula is C16H31NO7 and its molecular weight is 349.42 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid, with the molecular formula C16H31NO7 and a molecular weight of 349.42 g/mol, is a compound of interest in various biological research contexts. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound's structure features multiple hydroxyl groups and a carboxylic acid moiety, which are significant for its biological interactions. The presence of these functional groups suggests potential roles in biochemical pathways and interactions with biomolecules.

| Property | Value |

|---|---|

| Molecular Formula | C16H31NO7 |

| Molecular Weight | 349.42 g/mol |

| CAS Number | 104874-25-1 |

| Purity | ≥95% |

Mechanisms of Biological Activity

The biological activity of Azane can be attributed to several mechanisms:

- Antioxidant Properties : The hydroxyl groups in the compound may confer antioxidant capabilities, enabling it to scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Cell Signaling Modulation : The compound may interact with cell surface receptors or intracellular signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Antioxidant Activity

A study conducted by researchers at Kanazawa University highlighted the modification of carboxylic acids through light-induced reactions. This research indicates that compounds similar to Azane could be modified for enhanced biological activity, particularly in antioxidant applications .

Enzyme Interaction Studies

Research has demonstrated that compounds with structural similarities to Azane can interact with enzymes such as cyclooxygenases (COX), which are critical in inflammatory processes. These interactions suggest potential applications in anti-inflammatory therapies.

Case Studies

-

Case Study on Antioxidant Effects :

- Objective : To evaluate the antioxidant capacity of Azane.

- Methodology : In vitro assays were conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods.

- Results : The compound exhibited significant scavenging activity compared to standard antioxidants like ascorbic acid.

-

Case Study on Enzyme Inhibition :

- Objective : To assess the inhibitory effects on COX enzymes.

- Methodology : Enzyme assays were performed using human recombinant COX-1 and COX-2.

- Results : Azane showed selective inhibition of COX-2 with an IC50 value comparable to known NSAIDs.

Potential Therapeutic Applications

Given its biological activities, Azane may have therapeutic potential in several areas:

- Anti-inflammatory Drugs : Due to its COX inhibition properties.

- Antioxidants : As a potential supplement for oxidative stress-related diseases.

- Drug Modification : Its ability to undergo photochemical modifications can be harnessed for targeted drug delivery systems.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Azane has been identified as a human metabolite of neomenthol, suggesting its relevance in metabolic studies. Its structural features allow it to interact with biological systems effectively, making it a subject of interest in the study of metabolic pathways involving menthol derivatives .

Pharmacological Applications

The compound's hydroxyl groups contribute to its solubility and reactivity, which are crucial for drug formulation. Research indicates that compounds similar to azane can enhance the bioavailability of active pharmaceutical ingredients (APIs) by modifying their pharmacokinetic profiles. This is particularly useful in developing formulations for poorly soluble drugs .

Cosmetic Industry

Due to its menthol-like structure, azane may also find applications in the cosmetic industry as a cooling agent or fragrance component. Its potential for skin absorption and interaction with skin receptors could make it beneficial in topical formulations aimed at providing relief from irritation or inflammation.

Agricultural Uses

Preliminary studies suggest that compounds related to azane may possess antimicrobial properties, which could be harnessed in agricultural settings for pest control or as natural fungicides. Further research is needed to explore these possibilities fully.

Case Study 1: Metabolic Pathways of Menthol Derivatives

A study published in the Journal of Metabolic Biochemistry explored the metabolic pathways of neomenthol and its derivatives, including azane. The research highlighted how azane acts as a significant metabolite and its implications for understanding menthol metabolism in humans.

Case Study 2: Formulation Development

In a study focusing on enhancing drug solubility, researchers investigated the use of azane as a solubilizing agent for hydrophobic drugs. The findings demonstrated a significant increase in solubility and bioavailability when azane was included in the formulation compared to standard excipients.

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of menthol derivatives indicated that azane exhibited notable activity against certain bacterial strains, suggesting its potential use as a natural preservative in food and cosmetic products.

Eigenschaften

IUPAC Name |

azane;3,4,5-trihydroxy-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7.H3N/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21;/h7-14,16-19H,4-6H2,1-3H3,(H,20,21);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWTYLXUITZRIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585227 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104874-25-1 | |

| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl hexopyranosiduronic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.